2-Chloro-5-trifluoromethyl-benzamidine molecular weight
2-Chloro-5-trifluoromethyl-benzamidine molecular weight
An In-Depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine for Advanced Research Applications
Executive Summary
2-Chloro-5-trifluoromethyl-benzamidine is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro substituent, a trifluoromethyl group, and a reactive benzamidine moiety, makes it a versatile synthetic intermediate. The trifluoromethyl group, in particular, is a well-established bioisostere for enhancing metabolic stability and lipophilicity in drug candidates, making this compound an attractive building block in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety protocols for its handling. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development. This section details the key identifiers and physicochemical data for 2-Chloro-5-trifluoromethyl-benzamidine, primarily focusing on the free base and noting properties of its common hydrochloride salt form.
Nomenclature and Identifiers
The following table summarizes the key identification parameters for 2-Chloro-5-trifluoromethyl-benzamidine and its hydrochloride salt.
| Identifier | 2-Chloro-5-trifluoromethyl-benzamidine (Free Base) | 2-Chloro-5-trifluoromethyl-benzamidine HCl (Salt) |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride |
| CAS Number | 885963-61-1[3][4] | 1171628-53-7[1] |
| Molecular Formula | C₈H₆ClF₃N₂ | C₈H₆ClF₃N₂·HCl[1] |
| Molecular Weight | 222.60 g/mol | 259.06 g/mol [1][5] |
| PubChem CID | Not directly available; salt is 42614274[1] | 42614274[1] |
Core Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in reactions and biological systems.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Appearance | - | White solid | [1] |
| Boiling Point | 257.6 ± 50.0 °C (Predicted) | - | [3] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | - | [3] |
| pKa | 10.34 ± 0.50 (Predicted) | - | [3] |
| Storage Conditions | - | 0 - 8 °C, under inert gas | [1] |
Structural Significance: The Role of Key Functional Groups
The utility of 2-Chloro-5-trifluoromethyl-benzamidine in synthesis stems directly from the interplay of its functional groups.
-
Benzamidine Moiety : This group is a strong base and a key pharmacophore. It can participate in hydrogen bonding and salt bridge formation, making it crucial for interacting with biological targets like enzyme active sites.
-
Trifluoromethyl (-CF₃) Group : This group is highly electronegative and lipophilic. Its incorporation into drug candidates is a common strategy to block metabolic oxidation, improve membrane permeability, and enhance binding affinity to target receptors.[2]
-
Chloro (-Cl) Group : The chlorine atom provides a site for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, expanding the synthetic diversity achievable from this intermediate.[2]
Synthesis and Purification
While specific proprietary synthesis methods may vary, a common and logical approach to preparing benzamidines is through the corresponding benzonitrile. This section outlines a generalized, field-proven protocol.
Retrosynthetic Analysis
A plausible retrosynthetic pathway identifies 2-chloro-5-(trifluoromethyl)benzonitrile as the immediate precursor. This nitrile can be prepared from commercially available starting materials like 3-amino-4-chlorobenzotrifluoride.
Generalized Synthetic Protocol: The Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.
Step-by-Step Methodology:
-
Imidate Formation : Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile in anhydrous ethanol (or another suitable alcohol) and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the low temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
The resulting ethyl 2-chloro-5-(trifluoromethyl)benzenecarboximidate hydrochloride often precipitates from the solution and can be isolated by filtration.
-
Ammonolysis : Suspend the isolated imidate salt in a solution of ammonia in ethanol (ethanolic ammonia).
-
Stir the mixture at room temperature. The reaction involves the displacement of the ethoxy group by ammonia to form the final benzamidine hydrochloride.
-
Upon completion, the solvent is removed under reduced pressure, and the crude 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is obtained.
Caption: Generalized workflow for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine HCl.
Purification and Characterization
The final product's purity is critical for its intended application.
-
Purification : Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purifying the hydrochloride salt.
-
Characterization : The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS) : To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity, which is typically expected to be ≥98%.[1]
-
Applications in Drug Discovery and Agrochemicals
2-Chloro-5-trifluoromethyl-benzamidine is not an end-product itself but rather a valuable starting material. Its derivatives are explored for various biological activities.
Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of diverse pharmaceuticals.[1] The benzamidine scaffold is recognized in medicinal chemistry for its ability to mimic arginine or lysine side chains, enabling it to target enzymes like serine proteases. The chloro and trifluoromethyl substituents allow for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] Derivatives of related benzamides have shown potential as anticancer agents and P2X7 receptor antagonists.[6][7]
A Privileged Scaffold in Medicinal Chemistry
Derivatives of chloro-benzamides are considered "privileged scaffolds" because they can bind to a variety of biological targets with high affinity.[6] This makes 2-Chloro-5-trifluoromethyl-benzamidine an excellent starting point for generating compound libraries for high-throughput screening.
Caption: Integration of the core scaffold into a typical drug discovery workflow.
Agrochemical Applications
The same properties that make this compound valuable in pharmaceuticals are also beneficial in agrochemical research.[1] The trifluoromethyl group can enhance the efficacy and stability of potential herbicides and pesticides, making this intermediate a building block for developing new crop protection agents.[1]
Handling, Storage, and Safety Protocols
Adherence to strict safety protocols is mandatory when handling any chemical intermediate.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, 2-Chloro-5-trifluoromethyl-benzamidine and its salts should be handled with care.
| Hazard Category | Description | Recommended PPE |
| Skin Contact | Causes skin irritation.[8][9] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Contact | Causes serious eye irritation.[8][9] | Safety goggles or face shield |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or fume hood.[10] |
| Ingestion | Harmful if swallowed.[8] | Do not eat, drink, or smoke in the laboratory. |
Recommended Storage and Handling Procedures
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage at 0-8 °C under an inert atmosphere (e.g., nitrogen) is recommended.[1]
-
Handling : Avoid generating dust.[11] Wash hands thoroughly after handling.[9] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
First Aid and Emergency Response
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[11]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[11]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[10]
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine is a strategically important chemical intermediate with a molecular weight of 222.60 g/mol for the free base. Its value is derived from a unique combination of functional groups that provide reactivity, metabolic stability, and versatile pharmacophoric features. For research organizations, this compound represents a key starting material for the synthesis of novel therapeutic agents and advanced agrochemicals. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in scientific innovation.
References
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Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
-
The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
- Process for the preparation of 2-(trihalomethyl) benzamide.
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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